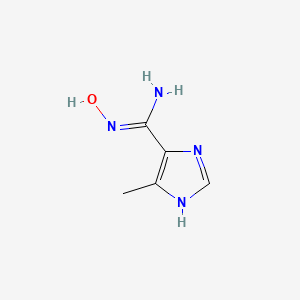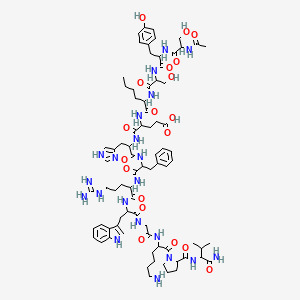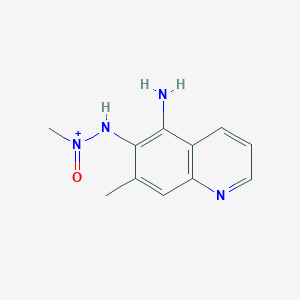![molecular formula C26H15N5O3Re B12827197 carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium](/img/structure/B12827197.png)
carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium” is a coordination complex that features a rhenium center coordinated to carbon monoxide, pyridine, and quinoxalino[2,3-f][1,10]phenanthroline ligands. This complex is of interest due to its unique photophysical and electrochemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the coordination of rhenium with the desired ligands. One common method includes the reaction of rhenium tricarbonyl chloride with quinoxalino[2,3-f][1,10]phenanthroline and pyridine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate ligand exchange .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach
Properties
Molecular Formula |
C26H15N5O3Re |
|---|---|
Molecular Weight |
631.6 g/mol |
IUPAC Name |
carbon monoxide;pyridine;quinoxalino[2,3-f][1,10]phenanthroline;rhenium |
InChI |
InChI=1S/C18H10N4.C5H5N.3CO.Re/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;1-2-4-6-5-3-1;3*1-2;/h1-10H;1-5H;;;; |
InChI Key |
JEPLUKJLQAHZBJ-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC=C1.C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.[Re] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1H-Pyrazolo[3,4-c]pyridin-7-yl)ethan-1-one](/img/structure/B12827125.png)
![potassium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12827127.png)



![(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide)](/img/structure/B12827168.png)


![2,6-Bis(trifluoromethyl)benzo[d]thiazole](/img/structure/B12827184.png)

![(4S,7R,8S,9S,13Z,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B12827223.png)



